1-Ethoxy-4-(sulfinylamino)benzene
Overview
Description
1-Ethoxy-4-(sulfinylamino)benzene is an organic compound with the molecular formula C8H9NO2S It is characterized by the presence of an ethoxy group and a sulfinylamino group attached to a benzene ring
Mechanism of Action
Target of Action
The primary target of 1-Ethoxy-4-(sulfinylamino)benzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The mode of action of this compound involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during the reaction . The downstream effects of this pathway involve the formation of a substituted benzene ring .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway . The substituted benzene ring is the final product of the reaction .
Biochemical Analysis
Biochemical Properties
1-Ethoxy-4-(sulfinylamino)benzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in electrophilic aromatic substitution reactions, where it can act as an electrophile or nucleophile depending on the reaction conditions . The interactions of this compound with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which can further react with other biomolecules
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses . For example, it can affect the expression of genes involved in oxidative stress responses, thereby influencing cellular metabolism and overall cell function . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can form covalent bonds with nucleophilic sites on enzymes, resulting in enzyme inhibition . Additionally, it can interact with transcription factors, leading to alterations in gene expression patterns
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as antioxidant activity and modulation of cellular signaling pathways . At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and its potential therapeutic applications.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it can exert its biochemical effects . The compound can be targeted to organelles such as mitochondria and the endoplasmic reticulum, where it can interact with specific enzymes and proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-(sulfinylamino)benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction, where an ethoxy group is introduced to the benzene ring followed by the addition of a sulfinylamino group. The reaction typically requires a catalyst such as aluminum chloride and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-4-(sulfinylamino)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed under specific conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1-Ethoxy-4-(sulfinylamino)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Ethoxy-4-(sulfonylamino)benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-Methoxy-4-(sulfinylamino)benzene: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: 1-Ethoxy-4-(sulfinylamino)benzene is unique due to the specific combination of the ethoxy and sulfinylamino groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-ethoxy-4-(sulfinylamino)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-2-11-8-5-3-7(4-6-8)9-12-10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQJJGXTXYTYFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=S=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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